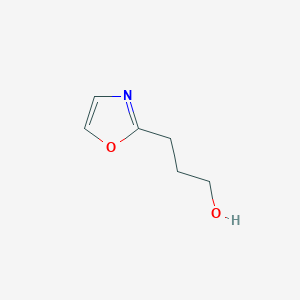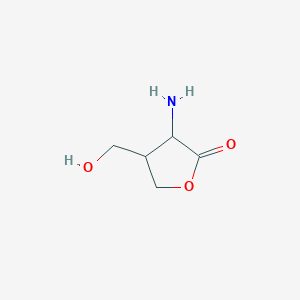![molecular formula C11H10FN3O3 B13580413 6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorine atom, an oxo group, and a spiro linkage between an azetidine and a benzoxazine ring system. The compound’s molecular formula is C11H10FN3O3, and it has a molecular weight of 251.22 g/mol .
Métodos De Preparación
The synthesis of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide typically involves multiple steps, including the formation of the azetidine and benzoxazine rings, followed by their spiro linkage. The synthetic route may involve the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through condensation reactions involving aniline derivatives and formaldehyde.
Spiro Linkage Formation: The azetidine and benzoxazine rings are linked through a spiro junction, often involving nucleophilic substitution reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
6’-Fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide can be compared with other similar compounds, such as:
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid: This compound has a similar fluorine and oxo group but differs in its ring structure and substituents.
Other Spirocyclic Compounds: Compounds with spiro linkages between different ring systems can be compared based on their structural features and reactivity.
The uniqueness of 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C11H10FN3O3 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
6-fluoro-2-oxospiro[1H-3,1-benzoxazine-4,3'-azetidine]-1'-carboxamide |
InChI |
InChI=1S/C11H10FN3O3/c12-6-1-2-8-7(3-6)11(18-10(17)14-8)4-15(5-11)9(13)16/h1-3H,4-5H2,(H2,13,16)(H,14,17) |
Clave InChI |
BMTSBQSXGFHUKD-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CN1C(=O)N)C3=C(C=CC(=C3)F)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)




![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)

